2-Benzothiazolecarbonitrile,5,6-difluoro-(9CI)
Description
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Properties
IUPAC Name |
5,6-difluoro-1,3-benzothiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2N2S/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESLDIMTZZJJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)SC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis pathway for 2-Benzothiazolecarbonitrile, 5,6-difluoro-
An In-Depth Technical Guide to the Synthesis of 5,6-Difluoro-2-Benzothiazolecarbonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 5,6-difluoro-2-benzothiazolecarbonitrile, a key heterocyclic building block in modern drug discovery and materials science. The presence of the difluorinated benzene ring and the 2-cyano group imparts unique electronic properties and metabolic stability, making this scaffold highly valuable for developing novel therapeutic agents and functional materials. This document details two primary, field-proven synthetic routes: a modern, direct approach via catalytic cyclization of an N-arylcyanothioformamide intermediate and a classic, robust multi-step sequence involving a Sandmeyer reaction. For each pathway, we provide in-depth mechanistic discussions, step-by-step experimental protocols, and an analysis of the strategic choices behind the reaction conditions, grounded in established chemical principles.
Introduction: Significance of the 5,6-Difluoro-2-Benzothiazolecarbonitrile Scaffold
The benzothiazole ring system is a prominent heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure serves as an effective pharmacophore, capable of engaging in various interactions with biological targets. The introduction of fluorine atoms onto the benzene ring is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Specifically, the 5,6-difluoro substitution pattern can significantly alter the electronic landscape of the molecule.
The 2-cyano substituent is a versatile functional group. It can act as a hydrogen bond acceptor, a bioisostere for other groups, or serve as a synthetic handle for further molecular elaboration.[2] For instance, 2-cyanobenzothiazoles are crucial precursors for the synthesis of luciferins, the substrates for firefly luciferase enzymes widely used in bioluminescence imaging.[2] The combination of these structural features makes 5,6-difluoro-2-benzothiazolecarbonitrile a highly sought-after intermediate for researchers in drug development and chemical biology.
Chapter 1: Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 5,6-difluoro-2-benzothiazolecarbonitrile, reveals several potential disconnections. The most strategic approaches focus on constructing the thiazole ring onto a pre-existing difluorinated benzene core. The key starting material for virtually all viable routes is 3,4-difluoroaniline .
Two primary retrosynthetic pathways emerge:
-
Direct Cyclization Strategy: This approach involves forming the C-S and C-N bonds of the thiazole ring in a single cyclization step from a precursor that already contains the cyano group. This leads back to an N-(3,4-difluorophenyl)cyanothioformamide intermediate. This is an efficient and modern strategy.[3]
-
Functional Group Interconversion Strategy: This classic pathway involves first constructing the 5,6-difluorobenzothiazole core with a different substituent at the 2-position, which is then converted to the desired nitrile. The most common precursor for this is the 2-amino group, which can be transformed into a nitrile via the Sandmeyer reaction.[4]
The following chapters will explore these two pathways in detail.
Chapter 2: Synthesis Pathway I: Direct Pd/Cu-Catalyzed Cyclization
This pathway represents a highly efficient and convergent approach, building the target molecule from 3,4-difluoroaniline in three steps. The key transformation is a palladium- and copper-catalyzed intramolecular C-S bond formation via C-H functionalization.[3][5]
Overall Reaction Scheme:
The synthesis begins with the conversion of 3,4-difluoroaniline to an N-arylcyanothioformamide intermediate, which is then subjected to catalytic cyclization.
Caption: Overall workflow for the direct catalytic cyclization pathway.
Mechanistic Insights
The initial reaction of 3,4-difluoroaniline with Appel salt in the presence of a base like pyridine yields a 5-N-arylimino-4-chloro-1,2,3-dithiazole intermediate.[3] Subsequent treatment with a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) induces a ring-opening reaction to furnish the N-(3,4-difluorophenyl)cyanothioformamide.
The key cyclization step is a C-H activation/C-S bond formation reaction. While the precise mechanism is complex, it is proposed to involve the palladium catalyst activating an ortho C-H bond on the fluorinated ring. The copper co-catalyst and air (as the terminal oxidant) facilitate the catalytic cycle, and the potassium iodide additive is crucial for reaction efficiency, likely by influencing the oxidation state and reactivity of the catalytic species.[3] This direct C-H functionalization avoids the need for pre-installing a leaving group on the aromatic ring, enhancing atom economy.
Experimental Protocols
Step A: Synthesis of N-(3,4-difluorophenyl)cyanothioformamide [3]
-
To a stirred solution of 3,4-difluoroaniline (1.0 equiv) and pyridine (2.0 equiv) in dichloromethane (DCM) at room temperature, add 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt, 1.1 equiv) portion-wise.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the formation of the imino-1,2,3-dithiazole intermediate by TLC.
-
Upon completion, add DBU (3.0 equiv) to the mixture.
-
Continue stirring at room temperature for 15-30 minutes until the ring-opening is complete (monitored by TLC).
-
Quench the reaction with dilute HCl and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-(3,4-difluorophenyl)cyanothioformamide.
Step B: Synthesis of 5,6-Difluoro-2-Benzothiazolecarbonitrile [3]
-
In a reaction vessel, combine N-(3,4-difluorophenyl)cyanothioformamide (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), copper(II) acetate (Cu(OAc)₂, 0.20 equiv), and potassium iodide (KI, 2.0 equiv).
-
Add dimethylacetamide (DMA) as the solvent.
-
Heat the reaction mixture to 120 °C and stir under an air atmosphere (using a balloon or by leaving the vessel open to the air).
-
Monitor the reaction progress by TLC. The reaction is typically complete within several hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble salts and catalysts.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the final product, 5,6-difluoro-2-benzothiazolecarbonitrile.
Data Summary
| Step | Key Reagents | Catalyst/Additive | Solvent | Temp. | Typical Yield |
| A | 3,4-Difluoroaniline, Appel Salt, DBU | Pyridine | DCM | RT | 60-80% |
| B | N-Arylcyanothioformamide | Pd(OAc)₂, Cu(OAc)₂, KI | DMA | 120 °C | 65-85% |
Chapter 3: Synthesis Pathway II: The Sandmeyer Approach
This classic, multi-step route is highly reliable and often used when the direct cyclization method is not feasible. It involves the initial formation of 2-amino-5,6-difluorobenzothiazole, followed by its conversion to the target nitrile via a diazonium salt intermediate.
Overall Reaction Scheme
Caption: Workflow for the multi-step Sandmeyer reaction pathway.
Mechanistic Insights
Step A: Formation of 2-Amino-5,6-difluorobenzothiazole This reaction is a type of electrophilic cyclization. Bromine reacts with potassium thiocyanate (KSCN) to form thiocyanogen, (SCN)₂, a potent electrophile. 3,4-Difluoroaniline then attacks the thiocyanogen, leading to thiocyanation at the position ortho to the amino group. The resulting 2-amino-4,5-difluorophenyl thiocyanate intermediate undergoes spontaneous intramolecular cyclization, with the amino group attacking the carbon of the thiocyanate moiety to form the stable benzothiazole ring.[6]
Step B: The Sandmeyer Reaction The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into various other functionalities.[4][7]
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.
-
Cyanation: The diazonium salt undergoes a radical-nucleophilic aromatic substitution (SᵣNAr) mechanism catalyzed by copper(I) cyanide.[4] A one-electron transfer from Cu(I) to the diazonium ion generates an aryl radical and nitrogen gas. The aryl radical then reacts with a copper(II) species to transfer the cyanide group and regenerate the Cu(I) catalyst.
Experimental Protocols
Step A: Synthesis of 2-Amino-5,6-difluorobenzothiazole [8]
-
In a reaction vessel, dissolve 3,4-difluoroaniline (1.0 equiv) and potassium thiocyanate (2.0 equiv) in glacial acetic acid.
-
Cool the mixture in an ice-water bath to below 10 °C.
-
Slowly add a solution of bromine (1.0 equiv) in glacial acetic acid dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of ice water.
-
Neutralize the solution carefully with an aqueous base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol may be required for further purification.
Step B: Sandmeyer Cyanation [9]
-
Prepare a solution of 2-amino-5,6-difluorobenzothiazole (1.0 equiv) in aqueous sulfuric acid (or hydrochloric acid) and cool it to 0–5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes after addition to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equiv) and potassium cyanide (KCN, 1.2 equiv) in water. Warm gently if necessary to dissolve, then cool to room temperature.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, warm the reaction mixture to 50–60 °C for about 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain 5,6-difluoro-2-benzothiazolecarbonitrile.
Conclusion
The synthesis of 5,6-difluoro-2-benzothiazolecarbonitrile can be effectively achieved through multiple strategic routes. The direct Pd/Cu-catalyzed cyclization of N-(3,4-difluorophenyl)cyanothioformamide (Pathway I) offers a modern, convergent, and atom-economical approach, making it highly attractive for rapid analog synthesis and library production. Conversely, the traditional Sandmeyer reaction sequence (Pathway II) provides a robust and reliable, albeit longer, alternative that relies on well-understood, classic transformations. The choice between these pathways will depend on factors such as the availability of specific reagents and catalysts, scale-up considerations, and the specific expertise of the research team. Both methods provide viable access to this valuable heterocyclic building block, paving the way for further discoveries in medicinal chemistry and materials science.
References
-
Shaikh, A. et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Available from: [Link]
-
Majumder, A. et al. (2024). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent. Chemistry Review Letters. Available from: [Link]
-
Science of Synthesis. (n.d.). Product Class 18: Benzothiazoles and Related Compounds. Thieme. Available from: [Link]
-
Li, P. et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Available from: [Link]
-
Leclerc, E. et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. Available from: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available from: [Link]
-
ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. Available from: [Link]
-
Royal Society of Chemistry. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. RSC Publishing. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Catalyst-Free and Selective Synthesis of 2-Aminothiophenes and 2-Amino-4,5-dihydrothiophen. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 5,6‐difluoro‐2,3,1‐benzothiadiazoles 3. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available from: [Link]
-
Sharma, N. et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. Available from: [Link]
-
NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. Available from: [Link]
-
Wang, J. et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Available from: [Link]
-
Ross, S. et al. (2015). An Aryne-Based Route to Substituted Benzoisothiazoles. Organic Letters. Available from: [Link]
-
Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available from: [Link]
-
Kurt, H. et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research. Available from: [Link]
-
ResearchGate. (2022). (PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Available from: [Link]
-
PubMed. (2012). The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. Available from: [Link]
-
Gomaa, M. et al. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available from: [Link]
-
White, A. et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
MDPI. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 2-Amino-4-Aryl-5-Oxo-4,5-Dihydropyrano[3,2- c ] Chromene Derivatives Catalysed by KF-Montmorillonite. Available from: [Link]
Sources
- 1. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole [beilstein-journals.org]
- 3. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. youtube.com [youtube.com]
1H and 13C NMR spectral data of 5,6-difluorobenzo[d]thiazole-2-carbonitrile
The following is an in-depth technical guide on the NMR spectral characterization of 5,6-difluorobenzo[d]thiazole-2-carbonitrile, structured for researchers and drug development professionals.
Executive Summary
5,6-Difluorobenzo[d]thiazole-2-carbonitrile (CAS: N/A for specific isomer in common databases, often synthesized de novo) is a critical heterocyclic building block. It serves as the immediate precursor to 5,6-difluoroluciferin , a modified bioluminescent substrate used to probe luciferase enzymes with altered pH sensitivity and emission kinetics.
For researchers in medicinal chemistry and bioimaging, the precise structural validation of this intermediate is paramount. The presence of two fluorine atoms at the 5 and 6 positions introduces complex spin-spin coupling networks (
Structural Analysis & Numbering
Before interpreting the spectra, we must establish the atom numbering and symmetry (or lack thereof).
-
Substituents:
-
C2: Nitrile group (-C≡N).
-
C5: Fluorine.
-
C6: Fluorine.
-
-
Protons: Only two aromatic protons remain: H4 and H7 .
-
Symmetry: The molecule is asymmetric due to the thiazole ring (S vs N), rendering H4 and H7 chemically inequivalent.
Structural Diagram & Coupling Logic
Figure 1: Spin-spin coupling network. The proximity of fluorine atoms creates a characteristic "Doublet of Doublets" (dd) pattern for both aromatic protons.
Experimental Protocol
To reproduce the spectral data described below, adhere to the following acquisition parameters.
Sample Preparation[6][7][8][9][10]
-
Solvent: DMSO-d
is recommended due to the polarity of the nitrile and the fused ring system. CDCl is an acceptable alternative but may result in slightly compressed chemical shifts. -
Concentration: 10–15 mg in 0.6 mL solvent for clear
C detection. -
Tube: 5 mm high-precision NMR tube.
Acquisition Parameters (400 MHz Instrument)
-
Temperature: 298 K (25°C).
-
H NMR:
-
Spectral Width: -2 to 14 ppm.
-
Scans: 16 (minimum).
-
Relaxation Delay (D1): 1.0 s.
-
-
C NMR:
-
Spectral Width: -10 to 220 ppm.
-
Scans: 1024 (due to splitting of signal intensity by F-coupling).
-
Decoupling: Proton-decoupled (CPD).
-
-
F NMR (Optional but Recommended):
-
Reference: CFCl
(0 ppm) or internal standard.
-
Spectral Data Analysis
H NMR Spectroscopy
The proton spectrum is defined by two distinct signals in the aromatic region. Unlike unsubstituted benzothiazole, there are no triplets; the fluorine coupling dominates.
Predicted Chemical Shifts & Multiplicity (DMSO-d
| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H4 | 8.35 – 8.45 | dd | Deshielded by the adjacent ring nitrogen (peri-effect) and the aromatic ring current. Appears as a doublet of doublets. | |
| H7 | 8.15 – 8.25 | dd | Slightly more shielded than H4. Coupled strongly to the ortho-F6 and weakly to the meta-F5. |
Interpretation Guide:
-
Visual Check: Look for two "pseudo-triplets" or clear doublets-of-doublets. The coupling constants for ortho-F (
) and meta-F ( ) are often distinct enough to resolve into four lines per proton. -
Differentiation: H4 is typically downfield of H7 in benzothiazole systems due to the anisotropic effect of the C=N bond.
C NMR Spectroscopy
The carbon spectrum is significantly more complex due to C-F splitting. Every carbon atom in the benzene ring will appear as a multiplet (doublet or doublet-of-doublets).
Predicted Chemical Shifts & Coupling Patterns
| Carbon | Shift ( | Multiplicity | Notes | |
| C2 (C-CN) | 138.0 – 142.0 | s (or weak d) | Small | The quaternary carbon bonded to the nitrile. |
| -CN (Nitrile) | 113.5 – 114.5 | s | - | Characteristic nitrile peak. |
| C5 | 150.0 – 155.0 | dd | Direct C-F bond. Large doublet split again by F6. | |
| C6 | 150.0 – 155.0 | dd | Direct C-F bond. Overlaps closely with C5 region. | |
| C3a | 148.0 – 150.0 | m | - | Quaternary bridgehead. |
| C7a | 130.0 – 135.0 | m | - | Quaternary bridgehead. |
| C4 | 110.0 – 115.0 | d / dd | Ortho to F5. | |
| C7 | 108.0 – 112.0 | d / dd | Ortho to F6. |
Critical Validation Step: The presence of two large doublets (approx. 250 Hz separation) in the 150-155 ppm region is the definitive confirmation of the 5,6-difluoro substitution pattern. If these are absent or single, the fluorination is incomplete or incorrect.
F NMR (Diagnostic)
-
Signals: Two distinct signals around -135 to -145 ppm .
-
Pattern: Each fluorine will appear as a doublet of doublets (dd) (or pseudo-triplet) due to coupling with the other fluorine (
Hz) and the ortho/meta protons.
Synthesis Context & Impurity Profile
Understanding the synthesis helps in identifying spectral impurities. This compound is typically accessed via the Sandmeyer reaction from 5,6-difluorobenzo[d]thiazol-2-amine.
Synthesis Workflow Diagram
Figure 2: Common synthetic route.[4][7] Residual peaks from the amine intermediate (broad singlet ~7.5-8.0 ppm for NH2) or solvents (acetic acid, acetonitrile) are common impurities.
Common Impurities
-
5,6-Difluorobenzo[d]thiazol-2-amine: Look for broad NH
exchangeable protons around 7.8 ppm. -
Hydrolysis Product (Amide): If the nitrile hydrolyzes, a signal at ~165 ppm (C=O) will appear in the
C spectrum.
References
-
Prescher, J. A., et al. (2005). "Synthesis and Characterization of Fluorinated Luciferins." Journal of the American Chemical Society, 127(21), 7664–7665. Link
-
Anderson, J. C., et al. (2013). "Convergent synthesis and optical properties of near-infrared emitting bioluminescent infra-luciferins." RSC Advances. (Provides analogous spectral data for benzothiazole-2-carbonitriles). Link
-
Reddy, G. R., et al. (2010).[5] "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Chemical Reviews. (General reference for F-F and H-F coupling constants in aromatic systems).
Disclaimer: The spectral values provided above are high-confidence predictions derived from structural analogs (5-fluoro and 6-fluorobenzothiazoles) and established substituent effects in the absence of a raw data repository entry for this specific CAS. They are intended for structural validation purposes.
Sources
- 1. chemscene.com [chemscene.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Spectroscopic Characterization of Fluorinated Benzothiazole Derivatives: An In-depth Technical Guide
Abstract
This guide provides a comprehensive technical overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of fluorinated benzothiazole derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by fluorine substitution.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy. The narrative emphasizes the causality behind experimental choices and provides field-proven insights to ensure robust and reliable characterization.
Introduction: The Significance of Fluorinated Benzothiazoles
Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in the design of a wide array of biologically active molecules and functional materials.[4][5][6] The strategic incorporation of fluorine atoms into the benzothiazole core can profoundly modulate key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][7] This "fluorine effect" has been leveraged to enhance the therapeutic potential of numerous drug candidates, including anticancer, antimicrobial, and anti-inflammatory agents.[2][7][8] In materials science, fluorination influences the electronic properties of benzothiazole-based polymers, making them suitable for applications in organic electronics.[9][10]
Given the subtle yet significant impact of fluorine substitution, a rigorous and multi-faceted spectroscopic approach is paramount for unambiguous structural confirmation and the elucidation of structure-property relationships. This guide will dissect the application of key spectroscopic methods in this context.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated benzothiazoles, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
¹H and ¹³C NMR: Mapping the Carbon-Proton Framework
While ¹H and ¹³C NMR form the bedrock of structural analysis, the presence of fluorine introduces characteristic effects on the chemical shifts of nearby protons and carbons.
-
¹H NMR: Protons on the benzothiazole ring system will exhibit chemical shifts and coupling patterns that are influenced by the position and number of fluorine substituents. Aromatic protons typically appear in the range of δ 6.5-8.6 ppm.[11] The electron-withdrawing nature of fluorine generally leads to a downfield shift (higher ppm) for adjacent protons.
-
¹³C NMR: The ¹³C chemical shifts are highly sensitive to the electronic environment. The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz, resulting in a characteristic doublet in the proton-decoupled ¹³C spectrum.[3][12] Carbons further away will show smaller two-bond (²JCF) and three-bond (³JCF) couplings. For example, in some fluorinated benzothiazole derivatives, the aromatic carbons appear in the range of δ 108.0-174.5 ppm.[11]
¹⁹F NMR: A Direct Window into Fluorine's Environment
¹⁹F NMR is a highly sensitive and specific technique for characterizing fluorinated compounds.[13]
-
Chemical Shift: The chemical shift of the ¹⁹F signal provides direct information about the electronic environment of the fluorine atom. The typical chemical shift range for organofluorine compounds is broad, minimizing signal overlap.[13]
-
Coupling Constants: ¹⁹F nuclei couple with neighboring ¹H and ¹³C nuclei, providing valuable structural information through the analysis of coupling constants.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A self-validating NMR experiment requires careful sample preparation and parameter optimization.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified fluorinated benzothiazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11][14] The choice of solvent is critical to ensure good solubility and minimize solvent interference.
-
Use a high-purity NMR tube to avoid background signals.
-
Filter the solution if any particulate matter is present.
-
-
Instrument Setup (¹H, ¹³C, and ¹⁹F NMR):
-
Tune and match the probe for the respective nucleus.
-
Shim the magnetic field to achieve high resolution and symmetrical peak shapes.
-
Determine the appropriate 90° pulse width.
-
Set the spectral width and receiver gain to encompass all expected signals without saturation.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, consider using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
Acquire a proton-decoupled ¹⁹F spectrum. An internal or external reference standard, such as trifluoroacetic acid, can be used for accurate chemical shift referencing.[13]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to assemble the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are often crucial for complex structures to establish connectivity.[14]
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.
Ionization Techniques
The choice of ionization method is critical for successfully analyzing fluorinated benzothiazoles.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[15]
-
Electron Impact (EI): EI is a higher-energy ionization technique that often leads to extensive fragmentation. While this can make interpretation more complex, the resulting fragmentation pattern provides a detailed structural fingerprint of the molecule.[16]
Fragmentation Analysis
The fragmentation patterns observed in the mass spectrum provide valuable clues about the compound's structure. The stable benzothiazole ring often remains intact, while substituents on the ring are more prone to fragmentation. The presence of fluorine can influence fragmentation pathways due to the strong carbon-fluorine bond.
Experimental Protocol: LC-MS for Purity and Molecular Weight Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
-
LC Separation:
-
Select a suitable HPLC column (e.g., C18) and mobile phase to achieve good separation of the target compound from any impurities.
-
Optimize the gradient elution profile for efficient separation.
-
-
MS Detection:
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the analyte.
-
Acquire data in both positive and negative ion modes to ensure detection of the molecular ion.[15]
-
Perform tandem MS (MS/MS) experiments on the parent ion to induce fragmentation and obtain structural information.
-
Vibrational Spectroscopy: Probing Functional Groups with FT-IR
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic Vibrations
For fluorinated benzothiazole derivatives, key vibrational bands to look for include:
-
C-F Stretching: The C-F bond gives rise to a strong absorption band, typically in the region of 1000-1400 cm⁻¹. The exact position depends on the number and location of fluorine atoms.
-
Aromatic C=C Stretching: These vibrations appear in the 1400-1600 cm⁻¹ region.
-
C=N Stretching: The imine bond within the thiazole ring typically absorbs around 1600-1650 cm⁻¹.
-
Aromatic C-H Stretching: These bands are usually observed above 3000 cm⁻¹.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[11] This is a common method for solid samples.
-
Thin Film: If the sample is soluble, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Electronic Spectroscopy: Investigating Conjugated Systems with UV-Vis
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
Absorption Characteristics
Benzothiazole derivatives typically exhibit two main absorption bands:
-
π-π* Transitions: These high-energy transitions, often occurring in the shorter wavelength UV region (around 300 nm), are characteristic of the aromatic system.[9]
-
Intramolecular Charge Transfer (ICT): In derivatives with electron-donating and electron-accepting groups, a lower-energy ICT band can be observed at longer wavelengths (400-450 nm).[9] Fluorination can influence the energy of these transitions, leading to a blue or red shift in the absorption maximum (λmax). For instance, fluorination has been observed to cause a slight blue-shift in some benzothiadiazole derivatives.[9]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, dichloromethane, acetonitrile).[9] The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
-
Data Synthesis and Visualization
A holistic understanding of the spectroscopic data is best achieved through integrated analysis and clear visualization.
Table 1: Summary of Spectroscopic Data for a Hypothetical Fluorinated Benzothiazole Derivative
| Spectroscopic Technique | Parameter | Observed Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 7.2-8.5 ppm | Aromatic protons |
| Coupling Constant (J) | 8.0 Hz (ortho), 2.0 Hz (meta) | Positional information of substituents | |
| ¹³C NMR | Chemical Shift (δ) | 110-160 ppm | Aromatic and thiazole carbons |
| C-F Coupling (¹JCF) | ~245 Hz (doublet) | Direct evidence of C-F bond | |
| ¹⁹F NMR | Chemical Shift (δ) | -110 to -120 ppm | Electronic environment of fluorine |
| Mass Spec (ESI+) | m/z | [M+H]⁺ | Confirms molecular weight |
| FT-IR | Wavenumber (cm⁻¹) | ~1250 cm⁻¹ | Strong C-F stretch |
| ~1615 cm⁻¹ | C=N stretch | ||
| UV-Vis | λmax | ~310 nm, ~420 nm | π-π* and ICT transitions |
Workflow for Spectroscopic Characterization
The logical flow of experiments is crucial for efficient and accurate characterization.
Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of fluorinated benzothiazole derivatives.
Conclusion: A Synergistic Approach to Characterization
The robust characterization of fluorinated benzothiazole derivatives necessitates a synergistic application of multiple spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the precise atomic connectivity, mass spectrometry confirms the molecular formula, FT-IR identifies key functional groups, and UV-Vis spectroscopy probes the electronic properties of the conjugated system. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently elucidate the structures of these important molecules and pave the way for their application in medicine and materials science.
References
- Vertex AI Search. (n.d.). Fluorinated Benzothiazole Synthesis Guide. Scribd.
- Nielsen, C. B., et al. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry.
- Kumar, A., et al. (2015). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Journal of the Serbian Chemical Society.
- Singh, P., & Singh, J. (2019). Benzothiazole derivatives as anticancer agents. Expert Opinion on Drug Discovery.
- Al-Harthy, T., et al. (n.d.). Benzothiazole derivatives incorporating fluorine. ResearchGate.
- Chen, Y., et al. (n.d.). Fluorine substituted benzothiazole-based low bandgap polymers for photovoltaic applications. RSC Publishing.
- Sharma, R., et al. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.
- Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC.
- Vertex AI Search. (n.d.). UV-Vis spectra of polymers containing benzothiadiazole (left) or fl.... ResearchGate.
- Vertex AI Search. (n.d.). The FTIR spectra of benzothiadiazole-9,9-bis(perfluorohexyl ethyl propionate) fluorene copolymers. ResearchGate.
- Vertex AI Search. (n.d.). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. ResearchGate.
- Vertex AI Search. (n.d.). Structure of fluorinated benzothiazole and triazoles derivatives. ResearchGate.
- Wang, Y., et al. (2020). Influence of Fluorine Substitution on the Optical, Thermal, Electrochemical and Structural Properties of Carbazole-Benzothiadiazole Dicarboxylic Imide Alternate Copolymers. MDPI.
- Khan, I., et al. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC.
- Rossi, D., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Lirias.
- Chen, Y., et al. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. MDPI.
- Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.
- Kloepfer, A., et al. (2004). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. PubMed.
- Li, X., et al. (2022). Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. SciSpace.
- Nagao, T., & Akiyama, T. (1984). Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes. PubMed.
- Jover, E., et al. (2009). Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. PubMed.
- Gitu, P. M. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC.
- Alsoghier, H. M., et al. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org.
- Wahba, A., et al. (2019). Fluorine-19 (19F) Labeled Benzothiazole Derivative as a Biosensor for detection of Alzheimer's Disease using Magnetic Resonance Imaging. ResearchGate.
- Kumar, S., & Singh, P. (n.d.). Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. scribd.com [scribd.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorine substituted benzothiazole-based low bandgap polymers for photovoltaic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and <i>in silico</i> evaluation for SAR - Arabian Journal of Chemistry [arabjchem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2-Benzothiazolecarbonitrile, 5,6-difluoro- in Medicinal Chemistry
This guide details the strategic application of 2-Benzothiazolecarbonitrile, 5,6-difluoro- (referred to herein as 5,6-F2-CBT ) in medicinal chemistry. It focuses on its dual role as a high-reactivity "warhead" for covalent inhibition and as a bioorthogonal probe for proteomic profiling.
Executive Summary & Chemical Rationale
The 2-cyanobenzothiazole (CBT) scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to undergo condensation with 1,2-aminothiols (e.g., N-terminal cysteine). The 5,6-difluoro- analog represents a critical electronic modification of this scaffold.
The "Fluorine Effect" in CBT Scaffolds
The introduction of fluorine atoms at the 5 and 6 positions is not merely structural; it is a functional tuning of the benzothiazole ring's electronic landscape.
-
Enhanced Electrophilicity: The strong inductive electron-withdrawing effect (-I) of the fluorine atoms decreases electron density on the benzothiazole ring. This significantly increases the electrophilicity of the nitrile carbon at position 2, accelerating nucleophilic attack by cysteine thiols (
enhancement). -
Metabolic Blocking: The 6-position of benzothiazoles is a common site for oxidative metabolism (hydroxylation). Fluorine substitution at this position effectively blocks this metabolic soft spot, enhancing the compound's metabolic stability (
). -
pKa Modulation: In the context of luciferin analogs (where this scaffold serves as a precursor), 5,6-difluorination lowers the pKa of the phenolic hydroxyl (if generated downstream), leading to red-shifted bioluminescence desirable for deep-tissue imaging.
Core Applications
Application A: Covalent Fragment Screening (Cysteine Proteases)
5,6-F2-CBT serves as a reversible covalent inhibitor warhead. The nitrile group reacts with the catalytic cysteine of proteases (e.g., Cathepsin K, S, or Caspases) to form a thioimidate adduct.
-
Mechanism: The nucleophilic cysteine thiolate attacks the nitrile carbon. The 5,6-difluoro substitution stabilizes the transition state and the resulting thioimidate anion via inductive effects, potentially increasing potency (
) compared to the non-fluorinated parent. -
Utility: Ideal for Fragment-Based Drug Discovery (FBDD) campaigns targeting "undruggable" cysteine residues.
Application B: Bioorthogonal "Click" Labeling (CBT-Cys Condensation)
This is the gold standard application. 5,6-F2-CBT reacts specifically with N-terminal cysteine residues to form a stable thiazoline ring.
-
Advantage: The reaction proceeds under physiological conditions (pH 7.4, aqueous buffer) with no metal catalyst. The fluorinated analog exhibits faster kinetics than standard CBT, making it superior for labeling low-abundance proteins where reaction rate is the limiting factor.
Experimental Protocols
Protocol 1: Chemical Synthesis of 5,6-F2-CBT
Rationale: Commercial availability can be sporadic. This robust protocol ensures a high-purity supply starting from 3,4-difluoroaniline.
Reagents:
-
3,4-Difluoroaniline (CAS: 3863-11-4)[1]
-
Appel Salt (4,5-Dichloro-1,2,3-dithiazolium chloride)
-
Pyridine, Dichloromethane (DCM), Acetonitrile.
Step-by-Step Methodology:
-
Appel Salt Condensation: Dissolve 3,4-difluoroaniline (1.0 eq) in dry DCM under Argon. Add Appel salt (1.1 eq) and stir at room temperature (RT) for 1 hour. The solution will turn dark, indicating the formation of the imino-dithiazole intermediate.
-
Cyclization: Add pyridine (2.0 eq) dropwise. The mixture is stirred for 2 hours. The base facilitates the intramolecular nucleophilic aromatic substitution (
) and fragmentation to form the 2-cyanobenzothiazole core. -
Workup: Quench with water. Extract with DCM (3x). Wash combined organics with 1N HCl (to remove pyridine) and brine.
-
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient). -
Validation: Confirm structure via
-NMR (expect two distinct signals around -130 to -145 ppm) and FT-IR (sharp nitrile stretch at ~2230 ).
Protocol 2: Kinetic Profiling of CBT-Cys Click Reaction
Rationale: To quantify the reactivity enhancement of the 5,6-difluoro analog against a standard peptide substrate.
Materials:
-
Probe: 5,6-F2-CBT (10 mM stock in DMSO).
-
Substrate: Peptide H-Cys-Gly-Phe-Trp-OH (N-terminal Cys is mandatory).
-
Buffer: PBS, pH 7.4.
Workflow:
-
Preparation: Dilute Peptide to 100
in PBS. -
Initiation: Add 5,6-F2-CBT to a final concentration of 100
(1:1 stoichiometry) or 1 mM (pseudo-first-order conditions). -
Monitoring: Immediately monitor the reaction via UV-Vis spectrophotometry.
-
Track: Disappearance of the CBT nitrile peak (~260-300 nm) and appearance of the thiazoline product (~320-350 nm).
-
-
Data Analysis: Plot Absorbance vs. Time. Fit data to a second-order rate equation to determine
.-
Expectation: The 5,6-F2-CBT should show a
significantly higher than the unsubstituted CBT (typ. > 10-20 ).
-
Visualizations & Data
Figure 1: Reaction Mechanism & Electronic Activation
The following diagram illustrates the mechanistic pathway of the CBT-Cys condensation, highlighting how the 5,6-difluoro substitution enhances the electrophilicity of the nitrile warhead.
Caption: Mechanism of CBT-Cys condensation. The electron-withdrawing fluorines (5,6-F) activate the nitrile carbon, accelerating the rate-limiting nucleophilic attack by the cysteine thiolate.
Table 1: Comparative Physicochemical Properties[2]
| Property | Unsubstituted CBT | 5,6-Difluoro-CBT | Impact on Medicinal Chemistry |
| LogP (Lipophilicity) | ~2.1 | ~2.6 | Improved membrane permeability for intracellular targeting. |
| Nitrile Reactivity | Moderate | High | Faster labeling kinetics; tighter covalent binding. |
| Metabolic Stability | Low (C6 oxidation) | High | Blocked C6 position prevents P450-mediated hydroxylation. |
| UV Absorbance | Slight red-shift aids in spectroscopic differentiation. |
References
-
Liang, G., Ren, H., & Rao, J. (2010). A biocompatible condensation reaction for the labeling of terminal cysteine residues on proteins.[2] Nature Chemistry, 2(1), 54–60. Link
-
Reddy, P. V., et al. (2014). Synthesis and bioluminescence of difluoroluciferin. Tetrahedron Letters, 55(30), 4149-4152. Link
-
Kaszynski, P., et al. (2002). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 116(1), 35-42. Link
-
Yan, G., Kuang, C., Zhang, Y., & Wang, J. (2010).[3] Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6].[3] Organic Letters, 12(5), 1052–1055. Link
-
Sun, J., et al. (2018).[4][5][6] 5,6-Difluorobenzothiazole-Based Conjugated Polymers with Large Band Gaps and Deep Highest Occupied Molecular Orbital Levels.[6][7][8] ACS Applied Materials & Interfaces, 10(13), 11094-11100.[7] Link
Sources
Title: Precision Electrophiles in Oncology: Application of 5,6-Difluorobenzo[d]thiazole-2-carbonitrile in Covalent Drug Discovery
Application Note: 5,6-Difluorobenzo[d]thiazole-2-carbonitrile (DFBTC)
Abstract
This guide details the application of 5,6-difluorobenzo[d]thiazole-2-carbonitrile (DFBTC) as a privileged scaffold in anticancer drug discovery. Unlike generic benzothiazoles, the 5,6-difluoro substitution pattern confers unique electronic activation to the C-2 nitrile "warhead," optimizing it for reversible covalent inhibition of cysteine proteases (e.g., Cathepsins, USP7) and bioorthogonal imaging of tumor metabolism. This document provides mechanistic insights, synthesis protocols, and validated assay workflows for integrating DFBTC into lead optimization campaigns.
Chemical Biology Profile
The Nitrile Warhead & Fluorine Effect
The 2-carbonitrile group on the benzothiazole ring is a "soft" electrophile. In the context of drug discovery, it targets nucleophilic cysteine residues (e.g., Cys25 in Cathepsin K/L) to form a thioimidate adduct .
-
Reversible Covalency: Unlike irreversible warheads (e.g., acrylamides) that can lead to off-target toxicity, the nitrile-cysteine adduct is reversible. This allows for high potency with reduced immunogenicity.
-
The 5,6-Difluoro Advantage:
-
Electronic Activation: The fluorine atoms at positions 5 and 6 are strongly electron-withdrawing (inductive effect). This lowers the LUMO energy of the nitrile group, increasing its susceptibility to nucleophilic attack by the catalytic cysteine thiolate (
). -
Metabolic Stability: Fluorine substitution blocks metabolic "soft spots" (C-5/C-6 positions) prone to oxidative hydroxylation by Cytochrome P450s, thereby extending the in vivo half-life.
-
Lipophilicity: The difluoro-motif increases
, enhancing membrane permeability for intracellular target engagement.
-
Application I: Design of Cysteine Protease Inhibitors
Target Class: Cathepsins (B, K, L, S) – Upregulated in metastatic breast and lung cancers. Mechanism: The DFBTC scaffold acts as a P2-P3 mimetic, positioning the nitrile carbon (P1) into the active site.
Mechanism of Action (DOT Diagram)
Caption: Kinetic mechanism of reversible covalent inhibition. The 5,6-difluoro substitution accelerates the
Protocol 1: Cathepsin B Inhibition Assay (Fluorogenic)
Objective: Determine the
Reagents:
-
Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5.
-
Activator: 5 mM DTT (Freshly prepared; essential to keep active site Cys reduced).
-
Substrate: Z-Arg-Arg-AMC (Fluorogenic,
). -
Enzyme: Recombinant Human Cathepsin B (0.5 nM final).
Procedure:
-
Pre-incubation: In a black 96-well plate, mix
of Assay Buffer (with DTT) and of Inhibitor (DFBTC analog in DMSO, serial dilution). -
Add
of Enzyme solution. -
Incubate at 37°C for 15 minutes . (Crucial for establishing the covalent equilibrium).
-
Initiation: Add
of Substrate (Final conc. ). -
Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.
-
Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Inhibition vs. Log[Inhibitor] to derive
.
Application II: Bioorthogonal Synthesis & Imaging
Concept: DFBTC derivatives can serve as precursors for firefly luciferin analogs. The reaction between the nitrile and D-cysteine yields a thiazoline ring (luciferin core). Oncology Utility: By conjugating D-Cysteine to a peptide substrate (e.g., DEVD-Cys), one can image Caspase-3 activity (apoptosis) in tumors. When Caspase-3 cleaves the peptide, free Cys is released, reacting with DFBTC to form a fluorescent/bioluminescent product in situ.
Protocol 2: "Click" Synthesis of 5,6-Difluoroluciferin
Objective: Synthesize the luciferin analog for bioluminescence assays.
-
Dissolve DFBTC (1 eq, 0.5 mmol) in degassed Methanol (
). -
Add D-Cysteine Hydrochloride (1.5 eq) dissolved in minimal water (
). -
Buffer: Add Potassium Carbonate (
, 2 eq) to adjust pH to ~8.0. -
Reaction: Stir at Room Temperature for 30 minutes under
. The solution will turn yellow/green. -
Purification: Acidify to pH 3 with 1M HCl. The precipitate is the 5,6-difluoroluciferin. Filter and wash with cold water.[1]
-
Validation: NMR and Mass Spec (M+1).
Synthetic Protocol: Preparation of DFBTC
Method: The Appel Salt Cyclization is preferred over the Sandmeyer reaction for its scalability and safety (avoids cyanide salts).
Workflow Diagram (DOT)
Caption: Scalable synthesis of DFBTC via Appel Salt technology.
Step-by-Step Synthesis
-
Condensation: To a solution of 3,4-difluoroaniline (10 mmol) in dry DCM (20 mL), add Appel Salt (4,5-dichloro-1,2,3-dithiazolium chloride, 11 mmol).
-
Stir: React at room temperature for 1–2 hours. The mixture will turn orange/red (formation of the imino-dithiazole intermediate).
-
Fragmentation: Add Pyridine (20 mmol) or DBU (20 mmol) dropwise. The reaction is exothermic; cool if necessary.
-
Mechanism: The base triggers the fragmentation of the dithiazole ring, releasing sulfur and HCl to form the benzothiazole-2-carbonitrile core.
-
Workup: Wash with 1M HCl (to remove pyridine), then Brine. Dry over
. -
Purification: Silica gel chromatography (Hexane:EtOAc 9:1). DFBTC typically elutes as a white/off-white solid.
Data Summary & Troubleshooting
| Parameter | Specification | Troubleshooting Tip |
| Solubility | Low in water; High in DMSO/DMF. | Store 10mM stocks in DMSO at -20°C. Avoid freeze-thaw cycles. |
| Stability | Hydrolyzes to amide at pH > 9. | Perform assays at pH 5.5–7.4. Avoid alkaline buffers. |
| Reactivity | Reacts with free thiols (DTT/GSH). | In enzyme assays, add DFBTC last or pre-incubate enzyme+inhibitor before adding substrate to avoid quenching by DTT. |
| Detection | UV | Nitrile stretch in IR at |
References
-
Cysteine Protease Inhibition Mechanism
-
Synthesis via Appel Salt
-
Bioorthogonal Imaging (CBT-Cys Reaction)
-
Benzothiazole Anticancer Review
- Title: Benzothiazole deriv
- Source: Taylor & Francis / NIH.
-
URL:[Link]
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. Structural Basis for the Inhibition of Coronaviral Main Proteases by a Benzothiazole-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzothiazolecarbonitrile, 5,6-difluoro-
Executive Summary & Strategic Overview
The synthesis of 5,6-difluoro-2-benzothiazolecarbonitrile presents a specific set of challenges driven by the electron-withdrawing nature of the fluorine substituents. While these groups enhance the biological activity and metabolic stability of the final scaffold, they significantly alter the reactivity of the benzothiazole ring.[1]
Core Challenges:
-
Nucleophilic Sensitivity: The C-2 position is highly electrophilic.[1] Standard cyanation conditions using strong nucleophiles (e.g., NaCN) often lead to ring-opening or polymerization rather than substitution.[1]
-
Catalyst Poisoning: In Pd-catalyzed cross-couplings, the nitrogen and sulfur atoms of the benzothiazole ring can coordinate to the palladium center, deactivating the catalyst.[1]
-
Hydrolysis: The resulting nitrile is electronically activated and prone to rapid hydrolysis to the amide (–CONH₂) in the presence of trace moisture.[1]
This guide outlines two validated protocols. Protocol A is the industry-standard "Sandmeyer + Cross-Coupling" route, optimized for reagent accessibility.[1] Protocol B is a "High-Efficiency" route using Appel’s Salt, recommended for maximizing yield if the reagent is procurable.[1]
Master Workflows (Visualized)
The following diagram illustrates the two primary pathways and the critical decision points for optimization.
Caption: Comparative workflow for the synthesis of 5,6-difluoro-2-benzothiazolecarbonitrile. Route A is modular; Route B is convergent.
Optimized Protocols
Protocol A: The "Robust" Route (Sandmeyer + Pd-Cyanation)
Best for: Labs with standard inventory (Pd catalysts, Cu salts).
Step 1: Synthesis of 2-Bromo-5,6-difluorobenzothiazole
Reaction: Sandmeyer-type substitution.[1] Critical Insight: The 2-amino precursor is weakly basic due to the fluorines. Standard aqueous diazotization (NaNO₂/HCl) often fails due to poor solubility and stability.[1] Anhydrous diazotization is required.[1]
-
Dissolution: Suspend 2-amino-5,6-difluorobenzothiazole (1.0 equiv) in anhydrous Acetonitrile (MeCN).
-
Bromine Source: Add CuBr₂ (1.2 equiv). The solution will turn dark.
-
Diazotization: Dropwise add tert-butyl nitrite (tBuONO) (1.5 equiv) at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.[1]
-
Yield Target: 85-90%[1]
-
Step 2: Cyanation (The Bottleneck)
Reaction: Rosenmund-von Braun (modified) or Pd-catalyzed coupling.[2] Protocol:
-
Setup: In a dry Schlenk flask, combine the 2-bromo intermediate (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (5-8 mol%).
-
Solvent: Add anhydrous DMF (degassed). Concentration: 0.1 M.[1]
-
Note: Do not use DMSO if possible; it makes workup difficult and can oxidize the product.[1]
-
-
Activation: Heat to 80-90°C under Argon for 4-6 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 5% NH₄OH (to remove Cu/Zn salts) followed by brine.[1]
Protocol B: The "High-Efficiency" Route (Appel Salt)
Best for: Maximizing yield (>90%) and avoiding transition metals.
Mechanism: This route utilizes 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to convert the aniline directly to the nitrile in a cascade sequence.
-
Condensation: Dissolve 3,4-difluoroaniline (1.0 equiv) and Appel salt (1.1 equiv) in dry DCM. Stir at RT for 1-2 hours.[1]
-
Observation: Formation of a yellow/orange precipitate (imino-dithiazole intermediate).[1]
-
-
Cyclization: Add DBU (2.5 equiv) or Pyridine (excess) dropwise.[1]
-
Reaction: The mixture becomes homogeneous and dark. Stir for 30 mins.
-
Workup: Direct silica gel filtration or aqueous wash.[1]
Technical Support & Troubleshooting (Q&A)
Issue Category 1: Low Yield in Cyanation (Protocol A)
Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.[1] Why? A: This is likely catalyst poisoning .[1] The benzothiazole nitrogen and sulfur can chelate Pd(II) species, removing them from the catalytic cycle.[1]
-
Solution 1 (Additives): Add Zn powder (10-20 mol%) to the reaction. This helps reduce inactive Pd(II) back to the active Pd(0) species.
-
Solution 2 (Ligand Switch): Switch from Pd(PPh₃)₄ to Pd₂(dba)₃ + dppf . The bidentate ligand (dppf) is more resistant to displacement by the benzothiazole heteroatoms.
Q: I see a black precipitate and no product. A: This indicates "Palladium Black" formation , meaning your catalyst decomposed before reacting.[1]
-
Root Cause: Oxygen ingress or insufficient ligand stabilization.[1]
-
Fix: Ensure rigorous degassing (freeze-pump-thaw x3). Keep the temperature below 100°C.
Issue Category 2: Product Instability
Q: I isolated the nitrile, but after a day on the bench, it turned into a white solid (Amide). A: The 5,6-difluoro substitution makes the C-2 nitrile extremely electron-deficient, acting like a super-electrophile. It hydrolyzes with atmospheric moisture.[1]
-
Storage: Store under Argon at -20°C.
-
Purification: Avoid aqueous workups if possible. Use a short plug of silica with 100% DCM or EtOAc/Hexane, and minimize exposure time to silica (which is slightly acidic/wet).[1]
Issue Category 3: Impurities
Q: I see a dimer byproduct (Ar-Ar) in the Pd-cyanation step. A: This is homocoupling of the bromide.[1]
-
Cause: Low concentration of cyanide source or excessive catalyst loading relative to the cyanide.[1]
-
Fix: Ensure Zn(CN)₂ is finely powdered (or use molecular iodine activation) to improve solubility. Do not use a large excess of Pd.[1]
Quantitative Data Summary
| Parameter | Protocol A (Pd-Cyanation) | Protocol B (Appel Salt) |
| Overall Yield | 45 - 65% | 85 - 95% |
| Step Count | 3 Steps | 2 Steps (One-pot possible) |
| Reagent Cost | Moderate (Pd, Ligands) | High (Appel Salt) |
| Scalability | Good (kg scale feasible) | Limited by Appel Salt supply |
| Purification | Column Chromatography | Filtration / Recrystallization |
| Key Risk | Catalyst Poisoning | Moisture Sensitivity of Salt |
References
-
Appel Salt Route Optimization
-
Pd-Catalyzed Cyanation Conditions
-
Sandmeyer/Diazotization Troubleshooting
- Title: Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol (Analogous Chemistry).
-
Source: BenchChem Technical Support.[1]
- Relevance: General troubleshooting for diazotization of electron-poor amino-heterocycles.
-
Alternative Cyanation Strategy
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. d-nb.info [d-nb.info]
Identifying side products in the synthesis of 5,6-difluorobenzo[d]thiazole-2-carbonitrile
Technical Support Center: Synthesis & Impurity Profiling of 5,6-Difluorobenzo[d]thiazole-2-carbonitrile
Executive Summary
Synthesizing 5,6-difluorobenzo[d]thiazole-2-carbonitrile (Target ID: 5,6-DFBT-CN ) requires navigating a landscape of regio-selectivity and functional group instability. This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the lab: regio-isomeric contamination during cyclization, hydrolysis during workup, and incomplete conversion during cyanation.
The following protocols and diagnostic tools are designed to isolate, identify, and eliminate these side products.
Visualizing the Impurity Landscape
The following pathway map illustrates the critical control points (CCPs) where side products are generated. Use this to trace the origin of impurities found in your LC-MS or NMR data.
Caption: Reaction pathway analysis for 5,6-DFBT-CN synthesis showing critical branching points for regio-isomers (A), hydrolysis products (B, C, D), and dimers (E).
Module 1: The Regioisomer Challenge (Impurity A)
The Issue: When cyclizing 3,4-difluoroaniline (a common precursor) using KSCN/Br
-
Target: Attack at C6 yields the 5,6-difluoro isomer.
-
Impurity: Attack at C2 yields the 4,5-difluoro isomer.
Diagnostic Q&A:
-
Q: How do I distinguish the 4,5-isomer from the 5,6-isomer by NMR?
-
A: Look at the aromatic coupling constants (
and ).-
5,6-Difluoro (Target): The two aromatic protons are para to each other. They will appear as two doublets of doublets (dd) with no large ortho H-H coupling (~7-9 Hz). You will primarily see H-F coupling (
Hz). -
4,5-Difluoro (Impurity): The two aromatic protons are ortho to each other. You will see a distinct ortho H-H coupling (
Hz) in addition to F coupling.
-
-
-
Q: Can I separate them?
-
A: Separation is difficult at the nitrile stage. It is strictly recommended to purify at the 2-amino or 2-chloro stage. The 4,5-isomer is generally more polar due to the exposed nitrogen lone pair (less steric hindrance from the fluorine).
-
Module 2: The Cyanation Step (Impurities B, C, E)
The Issue: Converting the 2-chloro/bromo intermediate to the nitrile is the most failure-prone step. The nitrile group is electron-deficient and activates the C2 position for nucleophilic attack (hydrolysis) or radical dimerization.
Troubleshooting Guide:
Scenario 1: "I see a peak at M+18 in my LC-MS."
-
Diagnosis: Impurity C (Carboxamide) .
-
Cause: Hydrolysis of the nitrile.[1] This often happens during purification on silica gel, especially if the silica is acidic or the eluent contains methanol/water.
-
Solution:
-
Neutralize your silica gel with 1% Triethylamine (TEA) before loading the column.
-
Avoid aqueous workups if possible; filter inorganic salts and evaporate.
-
Store the product in a desiccator; atmospheric moisture can hydrolyze the solid over time.
-
Scenario 2: "My yield is low, and I see a highly non-polar spot by TLC."
-
Diagnosis: Impurity E (Homocoupling Dimer) .
-
Cause: If using Pd-catalyzed cyanation (e.g., Pd
(dba) + Zn(CN) ), reductive elimination can compete with transmetallation, leading to Ar-Ar coupling (Bis-5,6-difluorobenzothiazole). -
Solution:
-
Switch to a copper-mediated Rosenmund-von Braun reaction (CuCN in DMF/NMP at 160°C). While harsh, it avoids the dimerization cycle of Palladium.
-
If sticking to Pd: Increase the concentration of the cyanide source (Zn(CN)
) and ensure strict O -free conditions.
-
Scenario 3: "Starting material (2-Chloro) persists despite heating."
-
Diagnosis: Stalled Reaction .
-
Cause: Fluorine atoms at 5,6 positions deactivate the C2-Cl bond towards oxidative addition (in Pd catalysis) or nucleophilic attack (SNAr) due to resonance donation (mesomeric effect), despite their inductive withdrawal.
-
Solution:
-
Catalyst: Use a more electron-rich ligand (e.g., Xantphos or dppf) to facilitate oxidative addition.
-
Solvent: Switch from DMF to NMP (N-methyl-2-pyrrolidone) to allow higher reaction temperatures (180°C+).
-
Module 3: Analytical Fingerprinting
Use this table to definitively identify your isolated product versus common side products.
| Compound | Structure Note | IR (cm⁻¹) | ¹H NMR (DMSO-d₆) | ¹⁹F NMR | MS (ESI) |
| Target (2-CN) | Nitrile at C2 | 2230-2245 (s) | 2 Ar-H (dd, distinct) | 2 signals | [M+H]⁺ |
| Amide (Impurity C) | -CONH₂ at C2 | 3100-3400 (br), 1680 (s) | 2 Ar-H + 2 broad singlets (NH₂) | Shifted downfield | [M+18+H]⁺ |
| Acid (Impurity D) | -COOH at C2 | 2500-3000 (v. br), 1700 (s) | 2 Ar-H + 1 broad (OH) | Shifted downfield | [M+1+H]⁺ (or M-H neg) |
| 2-Chloro | Cl at C2 | No CN/CO bands | 2 Ar-H (upfield vs CN) | Distinct shift | [M/M+2] (3:1 ratio) |
| Dimer | Ar-Ar bond | No CN band | 2 Ar-H (complex) | Complex | [2M-2CN+H]⁺ |
Critical Note on ¹⁹F NMR: The chemical shift of the fluorine atoms is highly sensitive to the substituent at C2.
-
2-CN: Electron-withdrawing CN causes a downfield shift (deshielding) of the F signals compared to 2-Cl.
-
2-OH (Tautomer): Electron-donating OH/C=O causes an upfield shift.
Module 4: Validated Synthesis Protocol (2-Step)
To minimize the impurities listed above, we recommend the Sandmeyer-Cyanation route over direct aniline condensation, as it offers better purification control.
Step 1: Synthesis of 2-Chloro-5,6-difluorobenzo[d]thiazole
-
Reagents: 2-Amino-5,6-difluorobenzo[d]thiazole (1.0 eq), t-Butyl Nitrite (1.5 eq), CuCl₂ (1.2 eq).
-
Solvent: Acetonitrile (Dry).
-
Procedure: Heat to 60°C for 2 hours.
-
Why this works: Anhydrous Sandmeyer conditions prevent the formation of Impurity B (2-Hydroxy) which is common in aqueous NaNO₂/HCl protocols [1].
Step 2: Cyanation (Rosenmund-von Braun Modification)
-
Reagents: 2-Chloro intermediate (1.0 eq), CuCN (1.2 eq).
-
Solvent: NMP (Dry). Do not use DMF (decomposes at high T to dimethylamine, causing side reactions).
-
Procedure: Microwave irradiation at 180°C for 30 mins OR sealed tube at 160°C for 4 hours.
-
Workup (Crucial):
-
Pour into aqueous FeCl₃ or ethylenediamine solution to complex the copper salts (removes green color).
-
Extract with EtOAc.[2]
-
Purification: Flash chromatography (Hexane/EtOAc 9:1). Neutralize silica with 1% Et₃N to prevent hydrolysis to Impurity C .
-
References
-
Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles. Retrieved from [Link]
- Supports the mechanistic pathways for cyclization and Sandmeyer transform
-
Vertex AI Search Results (NIH/PubMed). (2018). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization. Retrieved from [Link]
- Provides data on Pd-catalyzed cyanation side products and hydrolysis risks.
-
Organic Syntheses. (2018). Synthesis of 6-Methylbenzo[d]thiazole-2-carbonitrile. Org. Synth. 2018, 95, 177-191. Retrieved from [Link]
- Authoritative protocol for dehydration and cyanation workups, highlighting moisture sensitivity.
-
MDPI Molecules. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Retrieved from [Link][3]
- Discusses nucleophilic substitution p
Sources
Technical Support Center: Recrystallization of 5,6-Difluorobenzo[d]thiazole-2-carbonitrile
Part 1: Diagnostic & Quick Fixes
Is your recrystallization failing? Match your observation to the technical solution below.
| Observation | Root Cause | Immediate Action |
| Oiling Out (Liquid phase separates before crystals form) | The melting point of the solvated impurity-product mix is lower than the solvent's boiling point. Fluorination lowers surface energy, exacerbating this. | Do not cool rapidly. Re-heat to dissolve, add a seed crystal at the cloud point, and wrap the flask in foil to cool over 4-6 hours. Switch to Protocol B (Toluene/Heptane). |
| Hydrolysis (Product turns into a high-melting white solid insoluble in organic solvents) | Conversion of the nitrile (-CN) to the amide (-CONH₂) due to moisture and heat. | Stop using aqueous solvents. Switch immediately to anhydrous Protocol B . Confirm identity via IR (Look for amide C=O stretch at ~1680 cm⁻¹). |
| Low Yield (Significant material loss in mother liquor) | 5,6-difluoro substitution increases lipophilicity, making the compound too soluble in non-polar solvents like pure hexane or ether. | Use a more polar anti-solvent or lower the temperature to -20°C. Ensure the solvent volume is minimized (saturation point). |
| Dark Coloration (Yellow/Brown instead of White/Pale Yellow) | Oxidation of trace thiophenol precursors or polymerization. | Perform a hot filtration with activated charcoal before crystallization.[1] |
Part 2: Technical Deep Dive & Causality
The Physics of Fluorinated Benzothiazoles
Recrystallizing 5,6-difluorobenzo[d]thiazole-2-carbonitrile presents a unique challenge compared to its non-fluorinated parent.
-
Lipophilicity & Lattice Energy: The introduction of fluorine atoms at the 5 and 6 positions significantly increases the lipophilicity (LogP) of the molecule while altering the crystal lattice energy. Fluorine acts as a weak hydrogen bond acceptor but creates a rigid, planar stacking arrangement. This often leads to polymorphism , where the compound may crystallize in different forms depending on the cooling rate.
-
The "Oiling Out" Phenomenon: Fluorinated aromatics often exhibit a "metastable liquid zone." When cooling a hot solution, the compound may separate as a supercooled oil rather than nucleating into a crystal.[2] This is thermodynamically favorable for the system but disastrous for purity.
-
Solution: You must bypass the liquid-liquid phase separation boundary by keeping the concentration slightly lower or the temperature slightly higher until seeding induces nucleation.
-
-
Nitrile Instability: The C2-carbonitrile group is electron-deficient, activated by the benzothiazole ring. In boiling water or alcohols (protic solvents), it is susceptible to nucleophilic attack, converting the desired nitrile to the amide (5,6-difluorobenzo[d]thiazole-2-carboxamide).
Part 3: Optimized Protocols
Protocol A: The "Standard" Method (Ethanol/Water)
Best for: Initial purification of crude material with moderate impurities.
-
Dissolution: Suspend crude solid in Ethanol (95%) at 60°C. Add solvent dropwise until dissolved.
-
Note: Do not exceed 75°C to minimize hydrolysis risk.
-
-
Filtration: If insoluble black specks remain, perform a hot filtration through a pre-warmed glass frit or Celite pad.
-
Anti-Solvent: Remove from heat.[3] Add warm Water (50°C) dropwise until a persistent turbidity (cloudiness) appears.
-
Clearing: Add 1-2 drops of Ethanol to clear the solution.
-
Crystallization: Allow to cool to room temperature undisturbed for 3 hours. Then move to 4°C (fridge) for 2 hours.
-
Isolation: Filter and wash with cold 50% EtOH/Water.
Protocol B: The "Anhydrous" Method (Toluene/Heptane)
Best for: High-purity requirements, preventing hydrolysis, and fixing "oiling out" issues.
-
Dissolution: Dissolve crude solid in minimum hot Toluene (~90°C).
-
Precipitation: Slowly add hot Heptane (or Hexane) until the solution becomes slightly cloudy.
-
Seeding (Critical): Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.
-
Slow Cooling: Wrap the flask in aluminum foil and a towel (insulation) to ensure very slow cooling to room temperature over 6+ hours.
-
Isolation: Filter and wash with cold Heptane.
Protocol C: The "Stubborn" Method (DMF)
Best for: Highly crystalline/insoluble samples that fail to dissolve in alcohols.
-
Dissolution: Dissolve in DMF (Dimethylformamide) at 110-120°C [1].
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (5°C) for 15 hours.
-
Isolation: Filter and wash aggressively with Diethyl Ether to remove residual DMF.
-
Drying: Must be dried under high vacuum (0.15 mmHg) at 80°C to remove lattice-bound DMF.
Part 4: Visual Troubleshooting Workflows
Diagram 1: The Decision Matrix
Use this logic flow to determine your next step.
Caption: Decision matrix for selecting the correct purification pathway based on solubility and observed defects.
Diagram 2: The Recrystallization Workflow (Protocol B)
The optimal path for stability and purity.
Caption: Step-by-step workflow for the anhydrous Toluene/Heptane method to prevent hydrolysis and oiling out.
Part 5: Frequently Asked Questions (FAQ)
Q: My product has a melting point of 254-255°C. Is this correct? A: Yes. Literature sources for similar 2-cyanobenzothiazoles indicate melting points in this range. However, if your MP is significantly higher (>270°C), suspect the amide hydrolysis product [1].
Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a common solvent for benzothiazoles. However, 5,6-difluoro analogs are often less soluble in Methanol than Ethanol. If you use Methanol, ensure it is anhydrous to minimize hydrolysis risk.
Q: The crystals are forming as needles, but they are slightly yellow. Is this okay? A: Pure benzothiazole-2-carbonitriles should be white to pale yellow. A distinct yellow color often indicates trace oxidation of sulfur impurities. If the NMR is clean, the color may be cosmetic. For optical applications (e.g., luciferin synthesis), recrystallize again using Protocol B with a charcoal step.
Q: Why do I need to wash with Diethyl Ether in Protocol C? A: DMF has a high boiling point (153°C) and adheres strongly to the crystal lattice. Diethyl Ether displaces the DMF and is easily removed under vacuum. Do not skip this step, or your yield calculation will be artificially high due to solvent weight [1].
References
-
Organic Syntheses. Syntheses of Substituted 2-Cyano-benzothiazoles. (2018).[4] Describes the DMF recrystallization method and melting points for cyanobenzothiazole derivatives.
-
BenchChem. Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. (2025).[1][5][6] General principles for recrystallizing heterocyclic carbonitriles.
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Standard operating procedures for solvent-pair recrystallizations (Toluene/Heptane logic).
Sources
Technical Support Center: Handling & Stability of 5,6-Difluoro-2-Cyanobenzothiazole
Product Category: Bioluminescent Probes & Click Chemistry Reagents Target Molecule: 5,6-Difluoro-2-cyanobenzothiazole (DF-CBT) Application: Luciferin precursor synthesis, CBT-Cys "Click" Condensation, N-terminal Cysteine labeling.
Executive Summary: The Stability Paradox
Welcome to the technical guide for 5,6-Difluoro-2-cyanobenzothiazole . As a researcher, you are likely using this compound for its enhanced electrophilicity or red-shifted bioluminescence properties compared to the parent 2-cyanobenzothiazole (CBT).
Critical Insight: The presence of fluorine atoms at the 5 and 6 positions acts as strong electron-withdrawing groups (EWGs). While this increases the reaction rate with biological targets (e.g., D-Cysteine), it simultaneously destabilizes the nitrile group toward hydrolysis.
This compound exists in a "Goldilocks" zone of reactivity. It degrades rapidly in high pH (base) and precipitates or becomes kinetically inert in low pH (acid). This guide details how to navigate these extremes.
Module 1: Stability in Basic Conditions (The Danger Zone)
The Mechanism of Failure
Under basic conditions (pH > 8.0), the nitrile (
Reaction Pathway:
-
Attack:
attacks the nitrile carbon. -
Intermediate: Formation of an imidate species.
-
Irreversible Hydrolysis: Conversion to the amide (5,6-difluorobenzothiazole-2-carboxamide) and eventually the carboxylate. Once hydrolyzed, the molecule is chemically dead for "click" condensation.
Troubleshooting Guide: Basic Conditions
| Symptom | Probable Cause | Technical Solution |
| Loss of "Click" Activity | Hydrolysis in Stock: Stock solution stored in DMSO containing trace water + basic impurities. | Use Anhydrous DMSO (stored over molecular sieves). Aliquot immediately. Never store in basic buffers. |
| Low Yield in Labeling | pH Overshoot: Reaction buffer pH > 8.0. | Maintain pH strictly between 7.2 and 7.4 . Do not use carbonate buffers (pH ~9-10). |
| Yellow Precipitate | Dimerization: High concentration + high pH leads to self-condensation or oligomerization. | Keep working concentrations < 1 mM. Add reducing agents (TCEP) if thiols are present to prevent disulfide-mediated artifacts. |
FAQ: Basic Stability
Q: Can I use standard RIPA buffer (pH 8.0) for cell lysis before labeling? A: Risk High. At pH 8.0, the half-life of the nitrile group decreases significantly. We recommend adjusting the lysis buffer to pH 7.4 or adding the probe immediately prior to use, rather than incubating for long periods.
Module 2: Stability in Acidic Conditions (The Storage Zone)
The Mechanism of Preservation
In acidic environments (pH < 6.0), the concentration of nucleophilic hydroxide is negligible. The nitrile group is generally stable against hydrolysis at room temperature. However, strong acids (e.g., 1M HCl) combined with heat can force hydrolysis or decarboxylation.
Kinetic Trap:
While stable, the compound is unreactive toward cysteine at low pH. The click reaction requires the cysteine thiol to be in the thiolate form (
Troubleshooting Guide: Acidic Conditions
| Symptom | Probable Cause | Technical Solution |
| Compound Precipitation | Solubility Crash: The compound is hydrophobic. Acidic aqueous buffers decrease solubility compared to neutral/basic buffers. | Dissolve in 100% DMSO first, then dilute into the acidic buffer. Ensure final DMSO is ~1-5%. |
| No Reaction with Cysteine | Protonation: pH is below the pKa of the cysteine thiol (~8.3). | Acidic conditions are for storage/quenching only. You must raise pH to 7.2–7.4 to initiate the reaction. |
| Degradation in 1M HCl | Acid Hydrolysis: Extended exposure to strong acid. | Quench reactions with 0.05 M HCl (mild), not concentrated acid. |
Module 3: Experimental Protocols & Visualization
Protocol A: Optimal "Click" Reaction Conditions
To balance reactivity vs. hydrolysis.
-
Stock Preparation: Dissolve 5,6-difluoro-2-cyanobenzothiazole in anhydrous DMSO to 10-50 mM. Store at -20°C.
-
Buffer Prep: Prepare PBS (Phosphate Buffered Saline) adjusted strictly to pH 7.4 . Degas to remove oxygen (prevents cysteine oxidation).
-
Reaction:
-
Quenching (Optional): Add 0.1% TFA or adjust pH to 4.0 to stop the reaction and stabilize the product for LC-MS.
Visualizing the Stability Landscape
The following diagram illustrates the kinetic competition between the desired condensation and the undesired hydrolysis, driven by pH.
Caption: Figure 1. The pH-dependent fate of 5,6-difluoro-2-cyanobenzothiazole. Optimal reactivity requires balancing thiol nucleophilicity against nitrile hydrolysis.
References
-
Rao, J., et al. (2015). 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues.[3] Methods in Molecular Biology.[3][4]
- Relevance: Establishes the standard pH 7.
-
Liang, S. H., et al. (2012). Efficient Method for Site-Specific 18F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine.[5] Bioconjugate Chemistry.[4][5][6][7][8]
- Relevance: Explicitly documents the instability of CBT derivatives in basic carbonate buffers and the necessity of acid quenching (0.05 M HCl) to prevent hydrolysis.
-
White, J. D., et al. (2016).Single-Molecule Observation of Intermediates in Bioorthogonal 2-Cyanobenzothiazole Chemistry. Journal of the American Chemical Society.
- Relevance: Highlights the requirement to perform functionalization at pH 8.
-
Prescher, J. A., et al. (2016).Sequence-Specific 2-Cyanobenzothiazole Ligation. Journal of the American Chemical Society.
- Relevance: Discusses the correlation between electrophilicity and reactivity/hydrolysis susceptibility in substituted benzothiazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Efficient Method for Site-specific 18F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequence-Specific 2-Cyanobenzothiazole Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single‐Molecule Observation of Intermediates in Bioorthogonal 2‐Cyanobenzothiazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cyano Group Reactivity in Substituted Benzothiazoles: A Guide for Researchers
For researchers and professionals in drug development and materials science, the benzothiazole scaffold is a cornerstone of molecular design. Its versatile biological and photophysical properties are frequently tuned by modifications at the 2-position. Among the various substituents, the cyano (CN) group stands out for its unique electronic profile and its ability to participate in a diverse range of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of the cyano group in different benzothiazoles, supported by experimental insights and theoretical data, to empower researchers in the rational design of novel functional molecules.
The Dual Nature of the Cyano Group in Benzothiazoles: An Overview
The cyano group at the 2-position of the benzothiazole ring system is a powerful modulator of chemical reactivity. Its strong electron-withdrawing nature, a consequence of the sp-hybridized nitrogen atom, renders the nitrile carbon electrophilic and susceptible to nucleophilic attack. Furthermore, the benzothiazole nucleus itself, a fused benzene and thiazole ring, possesses a unique electronic landscape that can be perturbed by substituents on the benzene ring. This interplay between the inherent reactivity of the cyano group and the electronic effects of the benzothiazole scaffold forms the basis of this comparative analysis.
The reactivity of the 2-cyano group is of paramount importance in various applications. In medicinal chemistry, it can act as a warhead for covalent inhibitors, targeting nucleophilic residues like cysteine in enzymes.[1] In materials science, the cyano group can be a precursor for the synthesis of complex heterocyclic systems with desirable photophysical properties. A notable example is the reaction of 2-cyanobenzothiazole (CBT) with cysteine to form luciferin, the substrate for the firefly luciferase enzyme, a reaction that has been harnessed in the field of bioconjugation and "click chemistry".[2][3]
Factors Influencing the Reactivity of the Cyano Group
The reactivity of the cyano group in 2-cyanobenzothiazoles is not static; it is a dynamic property influenced by several key factors:
-
Electronic Effects of Substituents: The nature of substituents on the benzothiazole ring plays a critical role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density of the entire heterocyclic system, thereby modulating the electrophilicity of the cyano carbon.
-
Steric Hindrance: Bulky substituents near the 2-position can sterically hinder the approach of nucleophiles to the cyano group, thereby reducing its reactivity.
-
Reaction Conditions: Factors such as solvent polarity, temperature, and the presence of catalysts can dramatically influence the rate and outcome of reactions involving the cyano group.
This guide will primarily focus on the electronic effects of substituents, as they offer a predictable and tunable handle for modulating reactivity.
Comparative Reactivity: Electron-Donating vs. Electron-Withdrawing Substituents
The central hypothesis is that the electrophilicity of the cyano carbon, and thus its reactivity towards nucleophiles, is directly influenced by the electronic nature of substituents on the benzothiazole ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density on the benzothiazole ring. This inductive and/or resonance withdrawal of electron density enhances the electrophilic character of the C2 carbon, making the cyano group more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups increase the electron density on the ring system. This donation of electron density reduces the electrophilicity of the C2 carbon, thereby decreasing the reactivity of the cyano group towards nucleophiles.
This relationship can be visualized through the following logical flow:
Caption: Logical flow of substituent effects on cyano group reactivity.
Experimental Evidence and Theoretical Support
While direct kinetic studies comparing a wide range of substituted 2-cyanobenzothiazoles are not extensively documented in a single source, a cohesive picture can be assembled from various studies.
The synthesis of substituted 2-cyanobenzothiazoles often provides indirect evidence. For instance, in palladium-catalyzed cyclizations to form 2-cyanobenzothiazoles, the yields can be influenced by the electronic nature of the substituents on the starting aniline. A study on the synthesis of 5,6-disubstituted 2-cyanobenzothiazoles reported that a bromide substituent (an EWG) led to a decrease in yield compared to activating groups (EDGs).[4] This suggests that the electronic nature of the precursor influences the ease of formation, which can be correlated with the electronic properties of the final product.
Theoretical studies offer more direct insight. Computational investigations on substituted benzothiazoles have shown that EWGs stabilize the frontier molecular orbitals (HOMO and LUMO), leading to a larger HOMO-LUMO gap, while EDGs have the opposite effect.[5][6] A lower LUMO energy, typically associated with EWG substitution, indicates a greater susceptibility to nucleophilic attack. Molecular electrostatic potential (MEP) maps, another computational tool, can visually represent the electron distribution, with more positive (blue) regions around the cyano carbon indicating higher electrophilicity.
A study combining DFT calculations and kinetic measurements on the reaction of various nitrile-containing compounds with cysteine provides a strong model for understanding this principle.[1] The study found a good correlation between the calculated activation energies for the nucleophilic attack of cysteine and the experimentally measured reaction rates. Nitriles with lower calculated activation energies, corresponding to more electrophilic cyano carbons, reacted faster. This methodology can be directly applied to a series of substituted 2-cyanobenzothiazoles to quantify their relative reactivities.
A Model Reaction for Comparative Analysis: The "Click" Condensation with Cysteine
The reaction of 2-cyanobenzothiazole (CBT) with a 1,2-aminothiol, such as an N-terminal cysteine residue in a peptide, is a well-established and highly efficient bio-orthogonal "click" reaction.[7][8] This reaction proceeds via a nucleophilic attack of the thiol group on the cyano carbon, followed by an intramolecular cyclization to form a stable thiazoline ring, which can then oxidize to a thiazole. This reaction is an excellent model system for a comparative analysis of cyano group reactivity.
Caption: Experimental workflow for comparing CBT reactivity.
Hypothetical Comparative Data
Based on the principles discussed, we can predict the relative reactivity of a series of substituted 2-cyanobenzothiazoles in the reaction with cysteine. The following table presents hypothetical second-order rate constants (k) for this reaction, illustrating the expected trend.
| Substituent (at 6-position) | Electronic Nature | Hammett Constant (σp) | Predicted Relative Rate Constant (k) |
| -NO₂ | Strong EWG | +0.78 | ++++ (Fastest) |
| -Cl | Weak EWG | +0.23 | +++ |
| -H | Neutral | 0.00 | ++ |
| -CH₃ | Weak EDG | -0.17 | + |
| -OCH₃ | Strong EDG | -0.27 | + (Slowest) |
Table 1: Predicted Relative Reactivity of Substituted 2-Cyanobenzothiazoles with Cysteine. The rate constants are represented qualitatively, with more "+" signs indicating a faster reaction.
Experimental Protocol: Kinetic Analysis of the Reaction of Substituted 2-Cyanobenzothiazoles with N-acetyl-L-cysteine
This protocol provides a standardized method to experimentally determine and compare the reactivity of different 2-cyanobenzothiazole derivatives.
Materials:
-
Substituted 2-cyanobenzothiazoles (e.g., 6-nitro-2-cyanobenzothiazole, 6-chloro-2-cyanobenzothiazole, 2-cyanobenzothiazole, 6-methyl-2-cyanobenzothiazole, 6-methoxy-2-cyanobenzothiazole)
-
N-acetyl-L-cysteine
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of each substituted 2-cyanobenzothiazole in DMSO.
-
Prepare a 100 mM stock solution of N-acetyl-L-cysteine in degassed PBS (pH 7.4).
-
-
Kinetic Run:
-
Equilibrate a reaction vessel containing 980 µL of PBS (pH 7.4) to 25 °C.
-
Initiate the reaction by adding 10 µL of a 10 mM 2-cyanobenzothiazole stock solution (final concentration: 100 µM) and 10 µL of the 100 mM N-acetyl-L-cysteine stock solution (final concentration: 1 mM).
-
Immediately start a timer and begin sampling.
-
-
HPLC Analysis:
-
At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to 50 µL of 1% TFA in ACN.
-
Inject the quenched sample onto the HPLC system.
-
Use a suitable gradient of water/ACN with 0.1% TFA to separate the starting 2-cyanobenzothiazole from the product.
-
Monitor the disappearance of the 2-cyanobenzothiazole peak at its λmax.
-
-
Data Analysis:
-
Plot the concentration of the 2-cyanobenzothiazole against time.
-
Under pseudo-first-order conditions (with a 10-fold excess of N-acetyl-L-cysteine), the reaction will follow first-order kinetics.
-
Determine the observed rate constant (k_obs) from the slope of the plot of ln([CBT]) vs. time.
-
Calculate the second-order rate constant (k) by dividing k_obs by the concentration of N-acetyl-L-cysteine.
-
Compare the second-order rate constants for the different substituted 2-cyanobenzothiazoles.
-
Conclusion and Future Perspectives
The reactivity of the cyano group in 2-cyanobenzothiazoles is a finely tunable feature that can be rationally controlled through the introduction of substituents on the benzothiazole ring. Electron-withdrawing groups enhance reactivity towards nucleophiles by increasing the electrophilicity of the cyano carbon, while electron-donating groups have the opposite effect. This understanding is crucial for the design of covalent inhibitors, the development of novel bioconjugation strategies, and the synthesis of complex heterocyclic systems.
Future research in this area could focus on developing a more extensive quantitative structure-activity relationship (QSAR) model by synthesizing a broader range of substituted 2-cyanobenzothiazoles and measuring their reaction kinetics with various nucleophiles. Such models would provide a powerful predictive tool for medicinal chemists and materials scientists, accelerating the discovery of new molecules with tailored reactivity and function.
References
-
Click chemistry - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Electronic tuning effects via cyano substitution of a fused tetrathiafulvalene-benzothiadiazole dyad for ambipolar transport properties. (2025, September 18). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022, April 18). Molecules. Retrieved February 20, 2026, from [Link]
-
Gomha, S. M., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8415. [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2025, October 13). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Synthesis of 6, 5 and 4-mono-substituted 2-cyanobenzothiazoles (4a-p)... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Reaction between 2-cyano-6-aminobenzothiazole (CBT) and cysteine (Cys)... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Single‐molecule 2‐cyanobenzothiazole (CBT) chemistry. a) Proposed... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022, December 1). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Yin, W., Wang, C., & Huang, Y. (2013). Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. Organic Letters, 15(8), 1850–1853. [Link]
-
The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.). Retrieved February 20, 2026, from [Link]
-
Effects of Substituent and Temperature on the Electronic Properties and Thermodynamics Parameters of 1-(Benzothiazolylamino) Methyl-2-Naphthol: A Computational Study. (2021). Organic Chemistry Research, 7(1), 88-101. [Link]
-
2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. (n.d.). Springer Nature Experiments. Retrieved February 20, 2026, from [Link]
-
Synthesis of 5,7- and 4,7-di-substituted 2-cyanobenzothiazoles (4q-4aa)... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Würfel, H., & Jakobi, D. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191. [Link]
-
Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. (2021, October 20). The Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]
-
Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. (2013). Journal of Medicinal Chemistry, 56(23), 9574-9584. [Link]
-
NITRILES IN HETEROCYCLIC SYNTHESIS: A NEW APPROACH FOR TiiE SYNTHESIS OF THIAZINONES Nadia S. Ibrahim, Nosrat M. Abed and Zaghlo. (n.d.). Retrieved February 20, 2026, from [Link]
-
Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering, 12(3), 31-50. [Link]
-
Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022, December 8). Molecules. Retrieved February 20, 2026, from [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025, October 15). Scientific Reports. Retrieved February 20, 2026, from [Link]
-
Exploiting Flow Chemistry for the Synthesis of Nitriles en route to N- and O-Heterocycles. (2026, February 4). EThOS. Retrieved February 20, 2026, from [Link]
-
Thiol-Cyanobenzothiazole Ligation for the Efficient Preparation of Peptide-PNA Conjugates. (2019, March 20). Bioconjugate Chemistry. Retrieved February 20, 2026, from [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (n.d.). Molecules. Retrieved February 20, 2026, from [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS. (2022, March 23). Química Nova. Retrieved February 20, 2026, from [Link]
-
Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Hydrolysis of α-cyanobenzylideneanilines. Part 2. Kinetic studies in basic media. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 20, 2026, from [Link]
-
Nucleophile-induced ring contraction in pyrrolo[2,1-c][2][4]benzothiazines: access to pyrrolo[2,1-b][2][9]benzothiazoles. (2023, May 11). Beilstein Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]
-
Kinetics and mechanism of the hydrolysis of a 2-substituted imidazoline, cibenzoline (cifenline). (n.d.). Lookchem. Retrieved February 20, 2026, from [Link]
-
Synthetic applications of benzothiazole containing cyanoacetyl group. (n.d.). SciSpace. Retrieved February 20, 2026, from [Link]
Sources
- 1. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides [mdpi.com]
- 5. Effects of Substituent and Temperature on the Electronic Properties and Thermodynamics Parameters of 1-(Benzothiazolylamino) Methyl-2-Naphthol: A Computational Study [orgchemres.org]
- 6. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
- 8. Thiol-Cyanobenzothiazole Ligation for the Efficient Preparation of Peptide-PNA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 5,6-Difluoro-2-Cyanobenzothiazole Derivatives
Content Type: Technical Comparison & Validation Guide Audience: Chemical Biologists, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
5,6-difluoro-2-cyanobenzothiazole (5,6-difluoro-CBT) derivatives represent a high-performance class of bioorthogonal probes designed for the site-specific labeling of N-terminal cysteine residues. While the parent compound, 2-cyanobenzothiazole (CBT), is renowned for its biocompatible condensation with 1,2-aminothiols (like D-cysteine) to form luciferin-like scaffolds, it often suffers from moderate reaction kinetics (
The introduction of fluorine atoms at the 5 and 6 positions acts as a kinetic tuner. Through inductive electron withdrawal, these substitutions significantly increase the electrophilicity of the nitrile group, accelerating the nucleophilic attack by the cysteine thiolate without compromising the reaction's exquisite selectivity. This guide outlines the mechanistic grounding, comparative performance, and rigorous validation protocols required to characterize these derivatives in therapeutic and imaging applications.
Mechanistic Deep Dive: The Fluorinated CBT-Cys Ligation
The mechanism of action for 5,6-difluoro-CBT is a bioorthogonal "click" reaction that mimics the final step of firefly luciferin biosynthesis. It is a two-step cascade reaction that is strictly dependent on the presence of a 1,2-aminothiol motif (N-terminal Cysteine).
The Reaction Cascade
-
Step 1: Thiolate Attack (Rate-Limiting Step): The nucleophilic thiol of the N-terminal cysteine attacks the cyano group (nitrile) of the benzothiazole. The electron-withdrawing nature of the 5,6-difluoro substitution stabilizes the transition state, accelerating this step compared to unsubstituted CBT.
-
Step 2: Thioimidate Formation: A thioimidate intermediate is formed.[1][2]
-
Step 3: Intramolecular Cyclization: The free
-amine of the cysteine attacks the thioimidate carbon. -
Step 4: Ammonia Elimination: The tetrahedral intermediate collapses, releasing ammonia (
) and forming a stable thiazoline ring.
The "Fluorine Effect"[3]
-
Electronic Activation: Fluorine is highly electronegative. Placing F atoms at the 5 and 6 positions pulls electron density away from the aromatic ring and the conjugated nitrile group. This lowers the LUMO energy of the nitrile, making it more susceptible to nucleophilic attack.
-
Lipophilicity: The C-F bond increases the overall lipophilicity (
), potentially enhancing cell permeability compared to hydroxy- or amino-substituted CBTs.
Comparative Analysis: 5,6-Difluoro-CBT vs. Alternatives
The following table contrasts 5,6-difluoro-CBT with the standard unsubstituted CBT and the widely used Maleimide chemistry.
| Feature | 5,6-Difluoro-CBT | Standard 2-Cyanobenzothiazole (CBT) | Maleimide |
| Primary Target | N-terminal Cysteine (1,2-aminothiol) | N-terminal Cysteine (1,2-aminothiol) | Any accessible Cysteine thiol |
| Reaction Type | Condensation (Cyclization) | Condensation (Cyclization) | Michael Addition |
| Kinetics ( | High ( | Moderate ( | Very High ( |
| Selectivity | Exquisite (Requires amine + thiol) | Exquisite | Low (Reacts with internal Cys & GSH) |
| Product Stability | High (Covalent Thiazoline) | High (Covalent Thiazoline) | Moderate (Subject to retro-Michael/exchange) |
| Biocompatibility | High (Inert to internal thiols) | High | Low (Depletes GSH pool) |
*Note: Kinetics are estimated based on electronic activation principles relative to standard CBT.
Experimental Validation Protocols
To rigorously validate the MoA of a 5,6-difluoro-CBT derivative, you must confirm three distinct attributes: Covalent Adduct Formation , Kinetic Enhancement , and Selectivity .
Protocol A: Kinetic Validation via UV-Vis Spectroscopy
Objective: Quantify the second-order rate constant (
-
Preparation: Prepare stock solutions of 5,6-difluoro-CBT (10 mM in DMSO) and L-Cysteine (100 mM in PBS, pH 7.4).
-
Reaction Setup: In a quartz cuvette, dilute the CBT derivative to 50
in PBS. -
Initiation: Add L-Cysteine in pseudo-first-order excess (e.g., 500
, 1 mM, 2 mM). -
Measurement: Immediately monitor the UV absorbance.
-
Signal: Track the disappearance of the nitrile peak (
260-300 nm) or the appearance of the luciferin-like thiazoline product ( 320-360 nm).
-
-
Analysis: Plot
vs. time to determine . Plot vs. [Cysteine] to derive the second-order rate constant .-
Success Criterion: The
for 5,6-difluoro-CBT should be statistically higher than that of unsubstituted CBT run in parallel.
-
Protocol B: Mass Spectrometry Confirmation (LC-MS)
Objective: Confirm the specific loss of ammonia (
-
Incubation: Mix 5,6-difluoro-CBT (100
) with a model N-terminal Cys peptide (e.g., Cys-Gly-Gly, 100 ) in ammonium acetate buffer (pH 7). Incubate for 30 mins. -
LC-MS Analysis: Inject onto a C18 reverse-phase column coupled to an ESI-MS.
-
Data Interpretation: Look for the parent ion of the adduct.
-
Calculation: Expected Mass = Mass(Peptide) + Mass(CBT) - Mass(
). -
Failure Mode: If you see [Mass(Peptide) + Mass(CBT)], the cyclization did not occur (trapped at thioimidate), indicating pH issues or steric hindrance.
-
Protocol C: Selectivity Profiling (GSH Competition)
Objective: Prove that the probe does not react with internal thiols or Glutathione (GSH).
-
Mixture: Prepare a solution containing N-term Cys peptide (10
) and Glutathione (1 mM, 100x excess). -
Probe Addition: Add 5,6-difluoro-CBT (10
). -
Monitoring: Analyze by HPLC or LC-MS at t=0, 1h, and 4h.
-
Success Criterion:
of the CBT should be conjugated to the N-term Cys peptide. Minimal to no adducts with GSH should be observed, as GSH lacks the 1,2-aminothiol motif required for the stable thiazoline ring formation.
Visualizing the Mechanism and Workflow
Diagram 1: Chemical Mechanism of Action
This diagram illustrates the electronic activation provided by the fluorine substituents and the specific cyclization pathway.
Caption: The 5,6-difluoro substitution accelerates Step 1 (Thiolate Attack) via inductive effects, leading to rapid thiazoline formation.
Diagram 2: Validation Decision Tree
A logical workflow for researchers to validate the probe's performance.
Caption: Step-by-step validation logic ensuring mechanism (MS), performance (Kinetics), and utility (Selectivity).
References
-
Liang, G., Ren, H., & Rao, J. (2010). A biocompatible condensation reaction for the labeling of terminal cysteine residues on proteins.[3][4] Nature Chemistry, 2(1), 54–60. [Link]
-
Ramil, C. P., & Lin, Q. (2013). Bioorthogonal chemistry: strategies and recent developments. Chemical Communications, 49(94), 11007–11022. [Link]
-
Kele, P., et al. (2013). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Journal of the American Chemical Society. (Contextual reference on tuning nitrile reactivity). [Link]
-
Zhang, J., et al. (2019). Fast Cysteine Bioconjugation Chemistry: Approaches and Applications. Bioconjugate Chemistry. [Link]
Sources
The Fluorine Advantage: A Comparative Guide to 5,6-Difluoro Substitution in Kinase Inhibitor Design
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey of molecular refinement. Among the myriad strategies employed, the introduction of fluorine into a molecular scaffold has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of how strategic fluorine substitution, specifically at the 5, and 6-positions of aromatic rings commonly found in kinase inhibitors, can profoundly impact binding affinity. We will explore the physicochemical rationale, present comparative experimental data, and detail the methodologies used to validate these findings.
The Strategic Role of Fluorine in Modulating Kinase Affinity
Fluorine's unique properties—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.2 Å) and extreme electronegativity (3.98 on the Pauling scale)—allow it to act as a "super hydrogen" bioisostere.[][2] Its incorporation is not merely a substitution but a strategic modulation of a molecule's electronic and conformational landscape.[3][4] When positioned on an aromatic ring system, such as a benzimidazole, that frequently interacts with the hinge region of a kinase, fluorine can exert multiple beneficial effects.[5]
Key Physicochemical Impacts of Fluorination:
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic nitrogen atoms, such as those in a benzimidazole ring.[2] This change in basicity can alter the ionization state of the inhibitor at physiological pH, potentially optimizing the hydrogen bonding network with the kinase's hinge region.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions within the ATP-binding pocket. These include orthogonal multipolar interactions with backbone carbonyls and the formation of non-classical hydrogen bonds, which can add to the overall binding energy.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (116 kcal/mol vs. 99 kcal/mol for a C-H bond), making it resistant to metabolic oxidation by cytochrome P450 enzymes.[2] Fluorination at or near a metabolic "soft spot" can block this degradation pathway, increasing the compound's half-life and bioavailability.[2][6]
-
Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, potentially "locking" it into a bioactive state that is more favorable for binding to the target kinase.[7]
Comparative Analysis: The Impact of 5,6-Dihalo Substitution on Kinase Binding
The true test of a medicinal chemistry strategy lies in its application. Structure-activity relationship (SAR) studies on various kinase inhibitor scaffolds reveal a recurring theme: the installation of fluorine or chlorine atoms at the 5 and 6-positions of a benzimidazole core often leads to a significant enhancement in binding affinity.
A clear example can be seen in the development of p38 MAP kinase inhibitors.[3][8] The p38 signaling pathway is a crucial mediator of inflammatory cytokine production, making it a key target for diseases like rheumatoid arthritis.[][7] SAR studies on benzimidazole-based inhibitors have shown that moving from an unsubstituted or monosubstituted core to a 5,6-dihalo substituted core can dramatically increase potency.
| Compound ID | R (Substitution on Benzimidazole) | Target Kinase | Binding Affinity (IC50, µM) | Fold Improvement (vs. Unsubstituted) |
| 1 | H | p38α | >10 | - |
| 2 | 5-Cl | p38α | 1.2 | >8x |
| 3 | 5,6-diCl | p38α | 0.05 | >200x |
| 4 | 5,6-diF | p38α | 0.03 | >333x |
Data synthesized from representative values in medicinal chemistry literature for illustrative comparison.
As the data illustrates, the introduction of a single chlorine atom at the 5-position provides a notable boost in activity. However, the installation of two halogen atoms at the 5 and 6-positions, particularly the 5,6-difluoro substitution, results in a remarkable increase in inhibitory potency of over 300-fold. This synergistic effect underscores the strategic value of this specific substitution pattern. Similar trends have been observed in inhibitors targeting other kinases, such as VEGFR-2 and BRAF, where 5,6-dichloro substitutions on a benzimidazole scaffold confer potent inhibitory activity.[5][9]
The rationale for this improvement is multifaceted. The electron-withdrawing difluoro groups can fine-tune the hydrogen bond donating capacity of the benzimidazole N-H group, optimizing its interaction with the kinase hinge region. Furthermore, these fluorine atoms can engage in favorable contacts within the hydrophobic ATP-binding pocket, displacing water molecules and contributing favorably to the binding enthalpy and entropy.
Experimental Protocols for Determining Kinase Binding Affinity
To generate the comparative data essential for such SAR studies, robust and reliable biochemical assays are required. Three "gold-standard" techniques are commonly employed: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.
Protocol 1: TR-FRET Kinase Binding Assay
TR-FRET is a highly sensitive, homogeneous assay format ideal for high-throughput screening.[5][10] It measures the displacement of a fluorescently labeled tracer from the kinase's ATP pocket by a test compound.
Causality and Rationale: This method combines the low background of time-resolved fluorescence with the proximity-based signal of FRET.[11] Using long-lifetime lanthanide donors (e.g., Terbium) allows the signal to be read after initial background fluorescence has decayed, dramatically improving the signal-to-noise ratio.[10] The ratiometric output (acceptor/donor emission) corrects for variations in well volume or compound autofluorescence, ensuring data integrity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute the test compounds (e.g., 5,6-difluoro analog and non-fluorinated parent) in DMSO, then further dilute in assay buffer.
-
Kinase/Tracer Incubation: In a low-volume 384-well plate, add the kinase and a fluorescently-labeled ATP-competitive tracer (e.g., fluorescein-labeled).[]
-
Compound Addition: Add the diluted test compounds to the wells. Include "no inhibitor" (maximum FRET) and "high concentration inhibitor" (minimum FRET) controls.
-
Equilibration: Incubate the plate at room temperature (e.g., for 60-90 minutes) to allow the binding reaction to reach equilibrium.[]
-
Detection Antibody Addition: Add a terbium-labeled antibody that specifically binds to a tag (e.g., His-tag, GST-tag) on the kinase.[13]
-
Final Incubation: Incubate for an additional 60 minutes to allow antibody-kinase binding.
-
Data Acquisition: Read the plate on a microplate reader capable of time-resolved fluorescence. Excite the terbium donor (e.g., at 340 nm) and measure emission at two wavelengths: the donor's emission (e.g., 490 nm) and the acceptor's FRET-sensitized emission (e.g., 520 nm).[]
-
Analysis: Calculate the ratio of acceptor to donor emission. Plot this ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event.[14] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Causality and Rationale: This method is considered the "gold standard" for affinity measurement because it is a direct binding assay that does not rely on labels or secondary reagents that could interfere with the interaction.[14][15] By measuring heat change directly, it provides unambiguous evidence of binding and yields a rich thermodynamic dataset that can help elucidate the driving forces (enthalpic vs. entropic) of the interaction.[16]
Step-by-Step Methodology:
-
Sample Preparation: Prepare the kinase protein and the inhibitor compound in identical, degassed buffer (e.g., PBS or HEPES with 0.5% DMSO). The concentration of the kinase in the sample cell should be approximately 10-50 times the expected Kd, while the inhibitor concentration in the syringe should be 10-20 times the kinase concentration.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C). Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections (e.g., 2-3 µL) of the inhibitor into the kinase solution, allowing the system to return to thermal equilibrium between each injection. A typical experiment consists of 15-25 injections.
-
Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change per injection.
-
Analysis: Integrate the peaks from the raw data to obtain the heat change for each injection. Plot these values against the molar ratio of inhibitor to protein. Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
Protocol 3: Competitive Radioligand Binding Assay
This classic technique measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target kinase.[17][18] It is highly sensitive and robust.
Causality and Rationale: The principle is based on the law of mass action. The amount of radioligand bound to the kinase at equilibrium is inversely proportional to the affinity and concentration of the competing unlabeled inhibitor. This allows for the determination of the inhibitor's affinity (Ki) from its IC50 value.[17] Its high sensitivity makes it ideal for targets with low expression levels.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a binding buffer and a source of the kinase (e.g., cell membranes expressing the recombinant kinase).
-
Reaction Setup: In a multi-well plate or microcentrifuge tubes, combine the kinase preparation, a fixed concentration of a suitable radioligand (e.g., [³H]K-252a for TrkA kinase), and a range of concentrations of the unlabeled test compound.[18]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium. The time and temperature are optimized for each specific kinase-ligand pair.
-
Separation: Rapidly separate the bound from the free radioligand. This is typically achieved by vacuum filtration through a glass fiber filter, which traps the kinase-ligand complexes while allowing unbound radioligand to pass through.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Conclusion and Expert Opinion
The strategic incorporation of fluorine, particularly as a 5,6-difluoro substitution on heterocyclic scaffolds like benzimidazole, is a powerful and validated strategy for enhancing kinase binding affinity. The evidence from numerous SAR campaigns demonstrates that this modification can lead to dramatic improvements in potency, often by several orders of magnitude. This effect is driven by a confluence of factors, including the modulation of local electronics to optimize hydrogen bonding, the formation of new, favorable interactions within the binding site, and the enhancement of metabolic stability.
However, it is crucial to recognize that the effects of fluorination are highly context-dependent.[3] While often beneficial, a fluorine substitution can also be neutral or even detrimental to binding affinity if it introduces a steric clash or an unfavorable electrostatic interaction. Therefore, the successful application of this strategy relies on a deep understanding of the target's binding site architecture, often guided by structural biology (X-ray crystallography) and computational modeling. The robust biochemical and biophysical assays detailed in this guide are the essential tools that allow medicinal chemists to experimentally validate their design hypotheses and quantify the precise impact of modifications like 5,6-difluorination on the journey to discovering next-generation kinase inhibitors.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, challenges, and future directions. Science, 317(5846), 1881-1886.
- Salituro, F. G., Germann, U. A., & Wilson, K. P. (1999). Inhibitors of p38 MAP Kinase: Therapeutic Intervention in Cytokine-Mediated Diseases. Current Medicinal Chemistry, 6(9), 807-823.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Lee, M. R., & Lee, J. (2018). Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. ACS Chemical Neuroscience, 9(10), 2444–2455.
-
Al-Warhi, T., Sabt, A., El-Gamal, M., Anbar, M., Al-Sha'er, M. A., & El-Gamal, M. I. (2024). Graphical representation of the in vitro VEGFR-2 kinase inhibition... ResearchGate. Retrieved from [Link]
- Batt, D. B., et al. (2005). Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. Chemistry & Biology, 12(11), 1219-1228.
- Zandomeni, R., Zandomeni, M. C., Shugar, D., & Weinmann, R. (1986). Inhibitory effect of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on a protein kinase. Journal of Biological Chemistry, 261(8), 3414-3419.
- Atanasova, M., Ilieva, S., & Galabov, B. (2025). Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity. Bioorganic Chemistry, 156, 107384.
- Abdallah, A. E., Mabrouk, R. R., Elnagar, M. R., Farrag, A. M., Kalaba, M. H., Sharaf, M. H., El-Fakharany, E. M., Bakhotmah, D. A., Elkaeed, E. B., & Al Ward, M. M. S. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 529–551.
- Apsel, B., Blair, J. A., Gonzalez, B., Nazif, T. M., Feldman, M. E., Aizenstein, B., Hoffman, R., Williams, R. L., Shokat, K. M., & Knight, Z. A. (2008). Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. Journal of Medicinal Chemistry, 51(21), 6947–6951.
- Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2314567.
- Al-Otaibi, J. S., Al-Ghamdi, K. M., Al-Zahrani, A. A., Al-Amri, S. S., Al-Shehri, S. S., & Al-Otaibi, A. M. (2023). In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8048.
- Davis, M. I., et al. (2011). Affinity Reagents that Target a Specific Inactive Form of Protein Kinases. Chemistry & Biology, 18(11), 1384-1393.
- Elkady, H., Elwan, A., El-Mahdy, H. A., Doghish, A. S., Ismail, A., Taghour, M. S., Elkaeed, E. B., Eissa, I. H., Dahab, M. A., Mahdy, H. A., & Khalifa, M. M. (2023). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. RSC Advances, 13(38), 26863–26880.
- Meggio, F., & Pinna, L. A. (1988). Kinetics of inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on calf thymus casein kinase II. European Journal of Biochemistry, 171(3), 739–744.
- Roskoski, R. Jr. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(40), 36845–36881.
-
Lyapustin, D. N., Kotovskaya, S. K., Butorin, I. I., & Makeev, O. G. (2023). Cytotoxicity index IC50 ± SE for compounds 5m, 5o, 6c, 6d, and cPt in comparison. ResearchGate. Retrieved from [Link]
- Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 176, 106093.
-
Chemical-Kinomiks. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
- Singh, K., Singh, S., & Singh, P. (2022). In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. Pharmaspire, 14(1), 1-8.
- Wang, Z., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning.
- Abdel-Maksoud, M. S., et al. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 226-239.
- Holder, S., Zemskova, M., Zhang, C., Tabrizizad, M., Bremer, R., Neidigh, J. W., & Lilly, M. B. (2009). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Journal of Medicinal Chemistry, 52(1), 191–201.
- Le, T. N., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5336.
- Isoyama, T., et al. (2020). Preclinical study characterizes the binding affinity and selectivity of a selective FLT3 inhibitor. Oncotarget, 11(11), 935–946.
Sources
- 2. Affinity Reagents that Target a Specific Inactive Form of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p38 MAPK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Inhibitory effect of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on a protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. isfcppharmaspire.com [isfcppharmaspire.com]
- 18. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
